Lanreotide - 108736-35-2

Lanreotide

Catalog Number: EVT-272520
CAS Number: 108736-35-2
Molecular Formula: C54H69N11O10S2
Molecular Weight: 1096.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lanreotide is a synthetic octapeptide analog of somatostatin, a naturally occurring hormone that inhibits the release of various other hormones in the body. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] As a somatostatin analog, lanreotide mimics the actions of somatostatin, binding to somatostatin receptors and exerting similar inhibitory effects. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Lanreotide exhibits higher affinity for somatostatin receptor subtypes 2 and 5, making it a valuable tool in studying these receptors and their associated biological pathways. [, , , ] Furthermore, it serves as a valuable research tool for investigating the role of somatostatin in various physiological and pathological processes.

Octreotide

Compound Description: Octreotide is a synthetic octapeptide and a somatostatin analog. It is used clinically for its ability to inhibit the secretion of various hormones, including growth hormone, insulin, and glucagon. [, , , , , , ]

[99mTc]Tc-Lanreotide

Compound Description: This compound is a radiolabeled form of Lanreotide, where the peptide is conjugated with the radioisotope Technetium-99m (99mTc). This modification allows for the use of [99mTc]Tc-Lanreotide in medical imaging, particularly in the detection of somatostatin receptor-positive tumors. []

Relevance: [99mTc]Tc-Lanreotide is directly derived from Lanreotide, sharing its core structure and affinity for somatostatin receptors. [] The radiolabeling with 99mTc does not significantly alter the peptide's binding properties but provides a way to visualize its distribution and target engagement in vivo, making it a valuable tool in the diagnosis and monitoring of tumors that overexpress somatostatin receptors. []

References:

[111In]In-DTPA-Octreotide

Compound Description: [111In]In-DTPA-Octreotide is a radiolabeled form of Octreotide conjugated with the radioisotope Indium-111 (111In) via a DTPA chelator. Like [99mTc]Tc-Lanreotide, it is used in medical imaging to visualize somatostatin receptor-positive tumors. []

Relevance: While not directly derived from Lanreotide, [111In]In-DTPA-Octreotide targets the same somatostatin receptors and serves a similar diagnostic purpose as [99mTc]Tc-Lanreotide. [] Comparing the pharmacokinetics and biodistribution of these two radiolabeled peptides can provide insights into the behavior of their respective parent compounds, Lanreotide and Octreotide, within the body. []

References:

90Y-Lanreotide

Compound Description: 90Y-Lanreotide is another radiolabeled form of Lanreotide, where the peptide is conjugated with the radioisotope Yttrium-90 (90Y). This radioisotope emits beta radiation and is used for therapeutic purposes, delivering targeted radiation to tumor cells expressing somatostatin receptors. []

Relevance: 90Y-Lanreotide is structurally identical to Lanreotide except for the addition of the 90Y radioisotope. [] This modification confers therapeutic properties to Lanreotide, making it possible to deliver cytotoxic radiation specifically to tumor sites while minimizing off-target effects. []

References:

Classification

Lanreotide falls under the category of peptide drugs, specifically classified as a somatostatin analog. It operates by mimicking the action of somatostatin, a peptide hormone that regulates the endocrine system and inhibits the secretion of several other hormones.

Synthesis Analysis

The synthesis of lanreotide has evolved significantly, with various methods being developed to improve efficiency and yield.

Solution Phase Synthesis: An improved process involves coupling protected tetrapeptide fragments followed by deprotection, oxidation, and treatment with acetic acid. This method is advantageous for large-scale production as it avoids the complexities associated with solid-phase peptide synthesis, such as expensive resins and lengthy purification procedures .

Solid Phase Peptide Synthesis: Earlier methods utilized solid-phase techniques where a C-terminal amino acid is attached to a resin. The peptide chain is built stepwise using pre-activated amino acids. Although effective, this method is less economical for large-scale production due to its reliance on costly materials and complex purification steps .

Molecular Structure Analysis

The molecular structure of lanreotide features a unique cyclic arrangement stabilized by disulfide bonds that create a β-hairpin conformation. The octapeptide consists of eight amino acids, including two unnatural residues: D-naphthylalanine and D-tryptophan. The presence of aromatic side chains contributes to its hydrophobic characteristics and influences its self-assembly behavior in solution .

Key Structural Features

  • Disulfide Bridge: Locks the peptide into a stable conformation.
  • Aromatic Side Chains: Contribute to hydrophobic interactions and structural integrity.
  • Positive Charges: Present on the N-terminal and lysine residues, influencing solubility and interaction with receptors.
Chemical Reactions Analysis

Lanreotide undergoes various chemical reactions during its synthesis and formulation. Key reactions include:

  1. Coupling Reactions: Involves the formation of peptide bonds between amino acids through activation methods (e.g., using diisopropylcarbodiimide) that facilitate the connection between fragments .
  2. Deprotection Reactions: Removal of protective groups from amino acids to yield active sites for further reactions.
  3. Oxidation Reactions: Essential for forming disulfide bonds that stabilize the cyclic structure.

These reactions are critical for achieving high purity and yield in lanreotide production.

Mechanism of Action

Lanreotide functions primarily through its interaction with somatostatin receptors (SSTRs) present on various cell types, particularly those involved in hormone secretion. Upon binding to these receptors, lanreotide inhibits the release of growth hormone, insulin, glucagon, and other hormones.

Key Mechanisms

  • Inhibition of Hormone Secretion: By activating somatostatin receptors, lanreotide effectively reduces hormone levels in conditions like acromegaly.
  • Antiproliferative Effects: Lanreotide has been shown to exhibit antiproliferative activity against certain tumor cells, making it useful in treating neuroendocrine tumors .
Physical and Chemical Properties Analysis

Lanreotide exhibits several notable physical and chemical properties:

Applications

Lanreotide has several significant applications in medicine:

  1. Treatment of Acromegaly: Used when surgical or radiotherapy options are not viable.
  2. Management of Neuroendocrine Tumors: Effective in controlling tumor growth due to its antiproliferative properties.
  3. Diagnostic Imaging: Radiolabeled derivatives are employed in imaging techniques for better visualization of tumors .

Properties

CAS Number

108736-35-2

Product Name

Lanreotide

IUPAC Name

(4R,7S,10S,13R,16R,19S)-10-(4-aminobutyl)-N-[(3S)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

Molecular Formula

C54H69N11O10S2

Molecular Weight

1096.3 g/mol

InChI

InChI=1S/C54H69N11O10S2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)/t30-,38-,40-,41+,42+,43+,44-,45-,46?/m0/s1

InChI Key

PUDHBTGHUJUUFI-MDICWYLLSA-N

SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N

Synonyms

188Re-lanreotide
2-naphthylalanyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)-threoninamide
BIM 23014
BIM 23014C
BIM-23014
DC 13-116
DC-13-116
DC13-116
L-Threoninamide, 3-(2-naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2-7)-disulfide
lanreotide
lanreotide acetate
lanreotide-SR
Nal-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)-Thr-NH2
Nal-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)Thr-NH2
naphthalenyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)threoninamide
naphthyl-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)Thr-NH2
Somatulin
Somatulina
Somatuline

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N

Isomeric SMILES

C[C@@H](C(C(=O)N)NC(=O)[C@@H]1CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC6=CC=CC=C6C=C5)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.